molecular formula C9H17NO4 B13506349 tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

Cat. No.: B13506349
M. Wt: 203.24 g/mol
InChI Key: YFWKJMXMHRDESA-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its methoxy and oxopropyl groups, which contribute to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents hydrolysis. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a building block in the development of complex molecules .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h6-7H,5H2,1-4H3,(H,10,12)

InChI Key

YFWKJMXMHRDESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C=O)OC

Origin of Product

United States

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